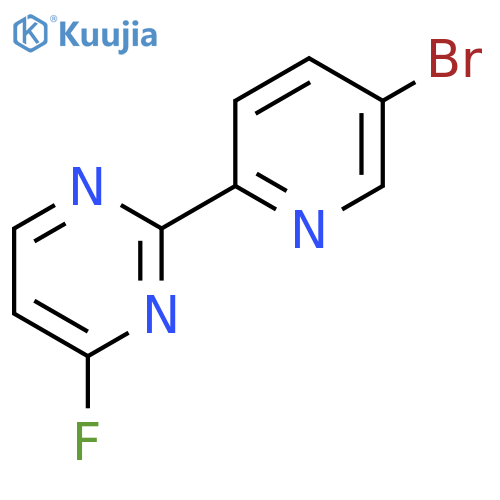Cas no 2111411-93-7 (2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine)
2-(5-ブロモピリジン-2-イル)-4-フルオロピリミジンは、有機合成中間体として重要な化合物です。特に医薬品や農薬の開発において、ピリジン環とピリミジン環を有する骨格構造が高い反応性を示します。5位の臭素原子はパラジウムカップリング反応などの交差結合反応に適しており、4位のフッ素原子は求核置換反応の活性点として機能します。この化合物は高い純度で提供可能であり、複雑な有機分子の構築に有用です。結晶性が良好で取り扱いやすく、各種溶媒への溶解性も良好なため、実験室規模から工業スケールまで幅広く応用されています。

2111411-93-7 structure
商品名:2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine
CAS番号:2111411-93-7
MF:C9H5BrFN3
メガワット:254.058503866196
MDL:MFCD32679100
CID:5463100
PubChem ID:154577299
2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine
- Z2572699859
-
- MDL: MFCD32679100
- インチ: 1S/C9H5BrFN3/c10-6-1-2-7(13-5-6)9-12-4-3-8(11)14-9/h1-5H
- InChIKey: UUZQGOYBQFKXBU-UHFFFAOYSA-N
- ほほえんだ: BrC1=CN=C(C=C1)C1N=CC=C(N=1)F
計算された属性
- せいみつぶんしりょう: 252.96509 g/mol
- どういたいしつりょう: 252.96509 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 254.06
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 38.7
2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-3250719-1.0g |
2-(5-bromopyridin-2-yl)-4-fluoropyrimidine |
2111411-93-7 | 95.0% | 1.0g |
$1357.0 | 2025-03-18 | |
| Enamine | EN300-3250719-5.0g |
2-(5-bromopyridin-2-yl)-4-fluoropyrimidine |
2111411-93-7 | 95.0% | 5.0g |
$3935.0 | 2025-03-18 | |
| Enamine | EN300-3250719-5g |
2-(5-bromopyridin-2-yl)-4-fluoropyrimidine |
2111411-93-7 | 95% | 5g |
$3935.0 | 2023-09-04 | |
| Enamine | EN300-3250719-10g |
2-(5-bromopyridin-2-yl)-4-fluoropyrimidine |
2111411-93-7 | 95% | 10g |
$5837.0 | 2023-09-04 | |
| Enamine | EN300-3250719-1g |
2-(5-bromopyridin-2-yl)-4-fluoropyrimidine |
2111411-93-7 | 95% | 1g |
$1357.0 | 2023-09-04 | |
| Aaron | AR028ZG9-100mg |
2-(5-bromopyridin-2-yl)-4-fluoropyrimidine |
2111411-93-7 | 95% | 100mg |
$672.00 | 2025-02-17 | |
| Aaron | AR028ZG9-1g |
2-(5-bromopyridin-2-yl)-4-fluoropyrimidine |
2111411-93-7 | 95% | 1g |
$1891.00 | 2025-02-17 | |
| Enamine | EN300-3250719-0.5g |
2-(5-bromopyridin-2-yl)-4-fluoropyrimidine |
2111411-93-7 | 95.0% | 0.5g |
$1058.0 | 2025-03-18 | |
| Enamine | EN300-3250719-2.5g |
2-(5-bromopyridin-2-yl)-4-fluoropyrimidine |
2111411-93-7 | 95.0% | 2.5g |
$2660.0 | 2025-03-18 | |
| Enamine | EN300-3250719-10.0g |
2-(5-bromopyridin-2-yl)-4-fluoropyrimidine |
2111411-93-7 | 95.0% | 10.0g |
$5837.0 | 2025-03-18 |
2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine 関連文献
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
2111411-93-7 (2-(5-Bromopyridin-2-yl)-4-fluoropyrimidine) 関連製品
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)
- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
